1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole
Description
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 3-fluorophenylmethyl group and a nitro group
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQGIUMSHIRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the condensation of 3-fluorobenzyl bromide with 4-nitro-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 4 of the pyrazole ring is highly susceptible to reduction. Key findings include:
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Catalytic Hydrogenation : Reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol at 50–60°C converts the nitro group to an amine, yielding 1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine.
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Metal Hydrides : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) partially reduces the nitro group under mild conditions, while lithium aluminum hydride (LiAlH₄) achieves complete reduction at elevated temperatures .
Table 1: Reduction Reactions and Products
Substitution Reactions
The fluorophenylmethyl group and pyrazole ring participate in nucleophilic and electrophilic substitution:
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Arylselenation : Copper-catalyzed direct C–H arylselenation at position 5 of the pyrazole ring occurs using diaryl diselenides and CuI in dimethyl sulfoxide (DMSO) at 100°C .
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Nucleophilic Aromatic Substitution : The fluorine atom on the phenyl ring reacts with strong nucleophiles (e.g., sodium azide) in DMF at 120°C, yielding azido derivatives .
Table 2: Substitution Reactions
Oxidation Reactions
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Fluorophenylmethyl Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic aqueous acetone oxidizes the methylene group to a ketone, forming 1-(3-fluorobenzoyl)-4-nitro-1H-pyrazole.
Table 3: Oxidation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Acetone/H₂O, 60°C, 8 h | 1-(3-Fluorobenzoyl)-4-nitro-1H-pyrazole | 55% |
Coupling Reactions
The pyrazole ring participates in cross-coupling reactions:
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Suzuki–Miyaura Coupling : Using palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in toluene/water, the nitro group facilitates coupling with arylboronic acids at position 5 .
Example Reaction :
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole + 4-Methoxyphenylboronic acid
→ 5-(4-Methoxyphenyl)-1-[(3-fluorophenyl)methyl]-4-nitro-1H-pyrazole (Yield: 78%) .
Biological Activity Derivatives
Derivatives synthesized via these reactions exhibit notable bioactivity:
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole ring, a structure known for its presence in numerous pharmacologically active molecules . The addition of a nitro group and a fluorophenylmethyl group modifies its chemical properties, potentially influencing its reactivity and interactions with biological targets.
Potential Applications
Given the properties of its related compounds, 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole may have the following applications:
- Scientific Research : It can be employed as a building block in synthesizing more complex molecules with potential biological activities.
- Medicinal Chemistry : Pyrazole derivatives are known for diverse pharmacological activities, including antimicrobial and anticancer properties . The compound could be a starting point for developing new drugs .
- Materials Science : The compound might be used in developing new materials, potentially exploiting the electronic or optical properties influenced by the nitro and fluoro substituents.
Pyrazole Derivatives in Pharmacology
Pyrazole derivatives have a wide range of pharmacological activities :
- Antimicrobial Activity : Certain pyrazole derivatives exhibit antibacterial and antifungal activities . For instance, some compounds have shown activity against E. coli, S. aureus, P. aeruginosa, K. pneumonia, A. flavus, A. fumigates, P. marneffei, and T. mentagrophytes .
- Anticancer Activity : Some pyrazole derivatives display antiproliferative activity against various human tumor cell lines . Specific compounds have shown inhibitory effects on cell lines such as HCT-116, LOX IMVI, SK-MEL-5, and others .
- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors of enzymes like xanthine oxidoreductase and Aurora-A kinase .
Related Compounds and Further Research
- 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole : This related compound is noted for its potential interactions with proteins involved in inflammation and cancer pathways.
- 3-Fluorophenyl pyrazole carboxylic acid : This compound is used in extraction and separation processes in different samples .
- Researchers can use molecular docking and binding assays to explore the interactions of this compound with various biological targets, potentially uncovering novel therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorophenylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[(3-Fluorophenyl)methyl]-4-chloro-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole is unique due to the presence of both a fluorophenylmethyl group and a nitro group, which can impart distinct chemical and biological properties.
Biological Activity
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.19 g/mol. The presence of a nitro group and a fluorinated phenyl ring significantly influences its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The incorporation of fluorine in the phenyl ring has been linked to enhanced antimicrobial potency due to increased lipophilicity and better membrane penetration .
- Anticancer Properties : Pyrazole compounds have demonstrated significant anticancer activity against several human cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against lung (A549) and colon (HT-29) cancer cells, with some exhibiting GI50 values as low as 3.79 µM .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles has also been documented, where they may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting various enzymes involved in disease pathways .
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer effects of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against lung cancer cells (A549), suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What computational methods predict regioselectivity in electrophilic attacks on the pyrazole ring?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
